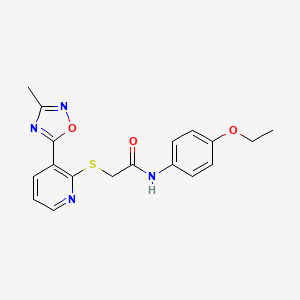
N-(4-ethoxyphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-ethoxyphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step reactions. The key steps include:
- Formation of the Oxadiazole Moiety : The 3-methyl-1,2,4-oxadiazole is synthesized through cyclization reactions involving appropriate precursors.
- Thioacetylation : The introduction of the thio group is achieved through reactions with thiol compounds.
- Final Acetamide Formation : The final product is obtained by acylation with acetic anhydride or a similar reagent.
Cytotoxicity
Recent studies have demonstrated that compounds containing oxadiazole and pyridine moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting the proliferation of HeLa and MCF-7 cancer cell lines. The IC50 values for related compounds in these studies ranged from 29 μM to 73 μM, indicating moderate to strong cytotoxic activity .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Metabolic Enzymes : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which plays a role in neurotransmission and could be implicated in cancer cell survival.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interaction with DNA : Some derivatives may interact directly with DNA or RNA, disrupting essential cellular processes.
Case Studies
Several case studies have investigated the biological activity of oxadiazole derivatives:
-
Study on Antitumor Activity : A series of oxadiazole derivatives were tested against various cancer cell lines, revealing that modifications at the phenolic and thio groups significantly influenced their cytotoxicity .
Compound Cell Line IC50 (μM) 3d HeLa 29 3c MCF-7 73 - Evaluation of Antimicrobial Properties : Compounds similar to this compound have been evaluated for antimicrobial activity against various pathogens. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria .
属性
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-3-24-14-8-6-13(7-9-14)21-16(23)11-26-18-15(5-4-10-19-18)17-20-12(2)22-25-17/h4-10H,3,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPWYVGEKXRVNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














